![molecular formula C20H14N2OS B12892407 5(6H)-Quinolinone, 7,8-dihydro-2-[(2-phenyl-5-thiazolyl)ethynyl]- CAS No. 864224-30-6](/img/structure/B12892407.png)
5(6H)-Quinolinone, 7,8-dihydro-2-[(2-phenyl-5-thiazolyl)ethynyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Phenylthiazol-5-yl)ethynyl)-7,8-dihydroquinolin-5(6H)-one is a complex organic compound that features a thiazole ring, a quinoline ring, and an ethynyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Phenylthiazol-5-yl)ethynyl)-7,8-dihydroquinolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a phenyl-substituted thioamide with an α-haloketone under basic conditions.
Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction, where the thiazole derivative is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Quinoline Ring Formation: The quinoline ring is formed through a cyclization reaction, often involving the condensation of an aniline derivative with a β-ketoester under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
化学反应分析
Types of Reactions
2-((2-Phenylthiazol-5-yl)ethynyl)-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups such as nitro, amino, or halogen groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a Lewis acid.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized phenyl derivatives.
科学研究应用
2-((2-Phenylthiazol-5-yl)ethynyl)-7,8-dihydroquinolin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure and electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and as a fluorescent probe for imaging applications.
作用机制
The mechanism of action of 2-((2-Phenylthiazol-5-yl)ethynyl)-7,8-dihydroquinolin-5(6H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Fluorescent Probing: The compound’s conjugated structure allows it to fluoresce under certain conditions, making it useful for imaging and tracking biological processes.
相似化合物的比较
Similar Compounds
2-Phenylthiazole: A simpler analog with similar thiazole structure but lacking the quinoline and ethynyl groups.
7,8-Dihydroquinoline: Contains the quinoline ring but lacks the thiazole and ethynyl groups.
Ethynylquinoline: Features the ethynyl and quinoline groups but lacks the thiazole ring.
Uniqueness
2-((2-Phenylthiazol-5-yl)ethynyl)-7,8-dihydroquinolin-5(6H)-one is unique due to its combination of thiazole, quinoline, and ethynyl groups, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique electronic characteristics for materials science.
属性
CAS 编号 |
864224-30-6 |
|---|---|
分子式 |
C20H14N2OS |
分子量 |
330.4 g/mol |
IUPAC 名称 |
2-[2-(2-phenyl-1,3-thiazol-5-yl)ethynyl]-7,8-dihydro-6H-quinolin-5-one |
InChI |
InChI=1S/C20H14N2OS/c23-19-8-4-7-18-17(19)12-10-15(22-18)9-11-16-13-21-20(24-16)14-5-2-1-3-6-14/h1-3,5-6,10,12-13H,4,7-8H2 |
InChI 键 |
XNVDHQYDSCNZML-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=N2)C#CC3=CN=C(S3)C4=CC=CC=C4)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Methylphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B12892330.png)
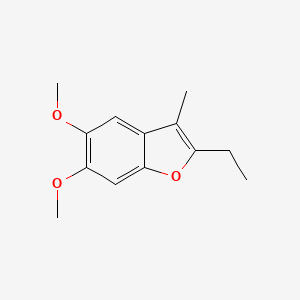
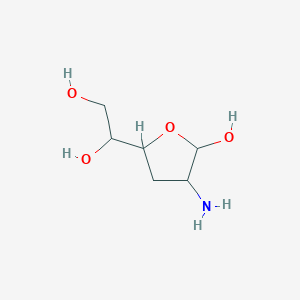
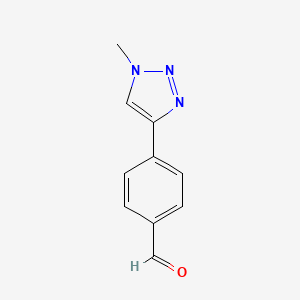
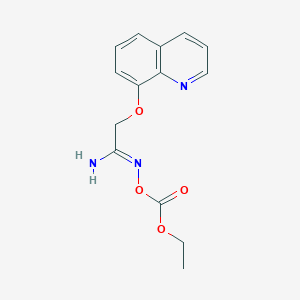

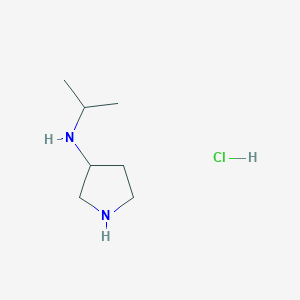
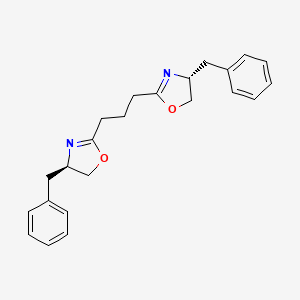
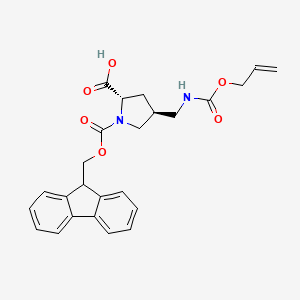
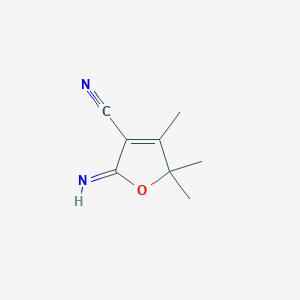

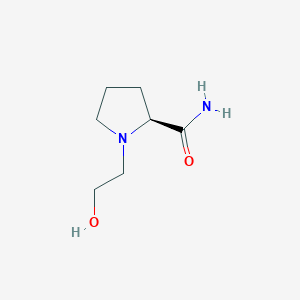
![4-(2-(6-Methoxypyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12892388.png)
